Superior Inhibitory Potency Against S-Nitrosoglutathione-Enhanced sGC Compared to ODQ
In a head-to-head assay measuring the inhibition of S-nitrosoglutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates, NS-2028 demonstrates a 4.7-fold greater potency over its closest analog, ODQ [1].
| Evidence Dimension | sGC enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | ODQ, IC50 = 80 nM |
| Quantified Difference | 4.7-fold increase in potency for NS-2028 |
| Conditions | S-nitrosoglutathione-enhanced sGC activity in mouse cerebellum homogenates |
Why This Matters
The 4.7-fold potency difference means NS-2028 achieves a given level of sGC inhibition at a considerably lower concentration than ODQ, minimizing solvent exposure and potential off-target binding in sensitive cellular assays.
- [1] Bertin Bioreagent. NS-2028 Product Overview. CAT N°: 81600. View Source
